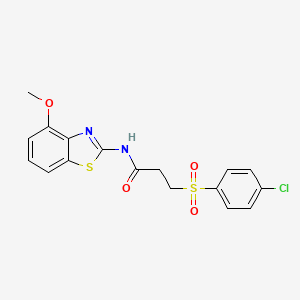

![molecular formula C25H21N3 B6509148 8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-76-6](/img/structure/B6509148.png)

8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the class of quinoline derivatives . Quinoline and its derivatives are known to possess a variety of therapeutic activities and are often used in the development of new drugs .

Synthesis Analysis

The synthesis of quinoline derivatives like “this compound” often involves numerous synthetic routes due to its wide range of biological and pharmacological activities . Established protocols for the synthesis of the quinoline ring include various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline, the core structure in “this compound”, is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They also undergo various chemical reactions, including amidation, cyclization, and reactions with metal ions .Mécanisme D'action

Target of Action

Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity . The exact mode of action would depend on the specific target and the structural features of the compound.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These could include signal transduction pathways, metabolic pathways, or cell cycle regulation pathways.

Pharmacokinetics

Quinoline derivatives are generally well absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted primarily through the kidneys . The exact ADME properties would depend on the specific structural features of the compound.

Result of Action

Quinoline derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . These could include changes in enzyme activity, alterations in signal transduction, or effects on cell proliferation and survival.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives . Additionally, the compound’s stability could be affected by factors such as light, heat, and humidity.

Avantages Et Limitations Des Expériences En Laboratoire

8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several advantages for lab experiments. It is a highly versatile compound that can be used in a variety of applications. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in biochemical and physiological studies. In addition, the compound has a relatively short shelf life, which can limit its usefulness in long-term experiments.

Orientations Futures

There are several potential future directions for the study of 8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline. One potential direction is to further investigate its potential applications in the fields of biochemistry and physiology. In particular, further research could be done to explore the compound’s effects on various enzymes and other proteins. Another potential direction is to explore the compound’s potential therapeutic applications. For example, further research could be done to explore its potential use as an anti-cancer or anti-inflammatory drug. Finally, further research could be done to explore the compound’s potential applications in the field of metal-organic frameworks.

Méthodes De Synthèse

8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be synthesized by several different methods. The most common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces a mixture of two isomers of this compound, which can be separated by column chromatography. Other syntheses include the condensation of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide, and the condensation of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a Lewis acid, such as zinc chloride.

Applications De Recherche Scientifique

8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of potential applications in scientific research. It can be used as a substrate for the synthesis of various heterocyclic compounds, such as pyrazolopyridines and pyrazolopyrimidines. It can also be used as a ligand for the preparation of metal-organic frameworks. In addition, this compound has been studied for its potential applications in the fields of biochemistry and physiology.

Propriétés

IUPAC Name |

8-ethyl-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3/c1-3-18-11-14-23-21(15-18)25-22(16-26-23)24(19-12-9-17(2)10-13-19)27-28(25)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTPKROCGZYVIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509070.png)

![1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509076.png)

![1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509081.png)

![6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509098.png)

![8-ethoxy-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509111.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509119.png)

![ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B6509134.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509158.png)

![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509171.png)

![1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509185.png)

![3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509189.png)

![1-(3-chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509195.png)